molecular formula C17H12F2N2OS B2632318 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034436-55-8

2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2632318
CAS RN: 2034436-55-8
M. Wt: 330.35
InChI Key: ZWEIZABRKDWNBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and thiophene) and the amide functional group. The fluorine atoms on the benzene ring could potentially influence the electronic properties of the molecule, and the overall shape of the molecule could be influenced by the positions of these rings and groups .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, compounds containing these functional groups are generally involved in a variety of chemical reactions. For example, the amide group can participate in hydrolysis reactions, and the aromatic rings can undergo electrophilic aromatic substitution .

Scientific Research Applications

Imaging Agent Development

One study discusses the synthesis of a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET agent for imaging B-Raf(V600E) in cancers. This compound was developed through a multi-step chemical synthesis process, highlighting its use in the development of diagnostic imaging agents (Min Wang et al., 2013).

Molecular Synthesis and Properties

Another study focuses on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties, demonstrating the compound's application in the field of luminescent materials. These compounds exhibit unique properties such as luminescence in solution and the solid state, and their behavior is influenced by the polarity of the solvents (A. Srivastava et al., 2017).

Supramolecular Chemistry

Research on energetic multi-component molecular solids formed from tetrafluoroterephthalic acid with aza compounds, including studies on hydrogen bonding and weak intermolecular interactions, demonstrates the compound's relevance in the exploration of supramolecular assemblies and the design of novel crystal structures (Lei Wang et al., 2014).

Electrophoretic Separation

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including benzamides. This work illustrates the compound's application in analytical chemistry for quality control and the separation of pharmaceutical compounds (Lei Ye et al., 2012).

Safety and Hazards

While specific safety and hazard data for this compound is not available, compounds with similar structures can pose hazards. For example, 2,6-Difluoro-4-formylphenylboronic acid pinacol ester, a compound with a similar structure, is classified as an eye irritant and skin irritant .

properties

IUPAC Name

2,6-difluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c18-12-3-1-4-13(19)16(12)17(22)21-10-11-6-7-20-14(9-11)15-5-2-8-23-15/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEIZABRKDWNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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